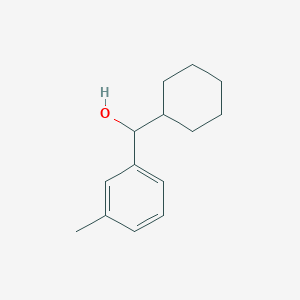

Cyclohexyl (3-methylphenyl)methanol

Description

Properties

IUPAC Name |

cyclohexyl-(3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12,14-15H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJFGVTLHRNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cyclohexyl (3-methylphenyl)methanol is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding assays.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which cyclohexyl (3-methylphenyl)methanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Cyclohexylmethanol (Cyclohexylmethyl Alcohol)

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Key Properties :

- Applications: A versatile intermediate in organic synthesis, particularly for preparing esters and ethers. Its simpler structure (lacking aryl substituents) allows for higher solubility in non-polar solvents compared to the target compound .

Cyclohexyl(phenyl)methanol

3-Cyclohexene-1-methanol

- Molecular Formula : C₇H₁₂O

- Molecular Weight : 112.17 g/mol

- Key Features : Contains a cyclohexene ring, introducing unsaturation that increases reactivity in Diels-Alder or hydrogenation reactions .

- Applications : Used in specialty organic synthesis, particularly where conjugated systems are required .

(3,3-Dimethylcyclohexyl)methanol

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- Structural Impact : The dimethyl substituents on the cyclohexyl ring amplify steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to the target compound .

Comparative Analysis of Physical-Chemical Properties

*Inferred properties based on structural analogs.

Biological Activity

Cyclohexyl (3-methylphenyl)methanol, a compound with the molecular formula C₁₄H₂₀O, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a methanol functional group, along with a 3-methylphenyl moiety. This unique structure allows for interactions with various biological targets, influencing its activity within biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against certain Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 250 µg/mL to 500 µg/mL. These findings suggest moderate antibacterial activity, particularly when compared to other compounds in its class .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 250-500 | 500-1000 | Bactericidal |

| Bacillus subtilis | 250-500 | >1000 | Moderate |

| Candida albicans | 500 | 1000 | Antifungal |

The mechanism of action for this compound involves its ability to form hydrogen bonds with biological molecules. As an alcohol, it can interact with various proteins and enzymes, potentially altering their structure and function. The hydroxyl group acts as a nucleophile in chemical reactions, which may lead to various substitution and elimination reactions that impact biological pathways.

Case Studies

A significant case study involved the use of this compound in the synthesis of biologically active compounds using biocatalysts. For instance, Lactobacillus paracasei BD101 was identified as an effective biocatalyst for the asymmetric reduction of cyclohexyl(phenyl)methanone to produce (S)-cyclohexyl(3-methylphenyl)methanol with high enantiomeric excess (>99%) and yield (92%). This highlights not only the compound's utility in synthetic chemistry but also its potential relevance in pharmacology.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Cyclohexanol | Lacks phenyl group | Limited biological activity |

| Phenylmethanol (Benzyl alcohol) | Lacks cyclohexyl group | Mild antimicrobial properties |

| Cyclohexylmethanol | Methylene group instead of phenyl | Varies in bioactivity |

Preparation Methods

Grignard Addition to 3-Methylbenzaldehyde

The Grignard reaction offers a straightforward route to secondary alcohols. For Cyclohexyl(3-methylphenyl)methanol, cyclohexylmagnesium bromide reacts with 3-methylbenzaldehyde under anhydrous conditions:

Optimization Insights :

-

Solvent : Tetrahydrofuran (THF) enhances reactivity compared to diethyl ether due to better stabilization of the Grignard reagent .

-

Temperature : Slow addition at −78°C minimizes side reactions, while gradual warming to room temperature ensures completion .

-

Workup : Quenching with saturated ammonium chloride followed by extraction with ethyl acetate yields the crude product. Purification via silica gel chromatography typically achieves 70–85% yield.

Challenges :

-

Moisture sensitivity necessitates rigorous anhydrous conditions.

-

Competing nucleophilic attack at alternative positions may occur if the aldehyde is substituted with stronger electron-withdrawing groups.

Hydrogenation of Cyclohexyl(3-methylphenyl)ketone

Catalytic hydrogenation of the corresponding ketone precursor provides a high-yield pathway. The ketone is synthesized via Friedel-Crafts acylation of toluene derivatives or Suzuki-Miyaura cross-coupling:

Friedel-Crafts Route :

Hydrogenation Conditions :

-

Catalyst : Raney nickel or palladium on carbon (Pd/C) under 1–3 atm H₂ .

-

Solvent : Ethanol or methanol at 25–50°C.

Advantages :

-

Scalable to industrial production with continuous-flow reactors .

-

Minimal byproducts due to selective reduction of the carbonyl group.

Enantioselective Synthesis Using Chiral Catalysts

Asymmetric addition of organozinc reagents to aldehydes, as demonstrated in , achieves high enantiomeric excess (ee):

Reaction Protocol :

-

Organozinc Formation : Diethylzinc reacts with 3-iodotoluene in the presence of a chiral ligand (e.g., 3,3’-di(pyrrolidinylmethyl)-H-BINOL) .

-

Addition to Cyclohexanecarbaldehyde :

Key Parameters :

-

Temperature : 0°C to room temperature over 12–24 hours.

-

Yield : 80–88% after column chromatography.

Applications :

-

Preferred for pharmaceutical synthesis requiring specific stereochemistry.

Mitsunobu Reaction for Etherification

Adapting methodologies from , Mitsunobu coupling links cyclohexanol derivatives to 3-methylphenol:

Procedure :

-

Protection : 3-Methylphenol is protected as a benzyl ether.

-

Coupling : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine mediate the reaction:

-

Deprotection : Hydrogenolysis removes the benzyl group.

Efficiency :

-

Limitations: Requires stoichiometric phosphine and azodicarboxylate, increasing costs.

Industrial-Scale Hydrogenation of Benzyl Alcohol Derivatives

A patent describes a continuous hydrogenation system for cyclohexylmethanol derivatives:

Reactor Setup :

-

Three fixed-bed reactors (R101, R102, R103) with Ni/Al₂O₃ catalysts.

-

Conditions : 170–250°C, 0.1–1 MPa H₂, 0.2–2 h⁻¹ space velocity.

Performance :

-

Selectivity: ≥90% toward cyclohexylmethanol.

-

Purity: ≥99.99% after distillation.

Energy Efficiency :

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Catalyst/Conditions | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Grignard Addition | 70–85 | THF, −78°C to rt | None | Lab-scale |

| Ketone Hydrogenation | 90–95 | Pd/C, 1–3 atm H₂ | None | Industrial |

| Enantioselective Catalysis | 80–88 | Chiral BINOL ligand, ZnEt₂ | 90–94% ee | Pilot-scale |

| Mitsunobu Reaction | 65–75 | DIAD, PPh₃ | None | Lab-scale |

| Continuous Hydrogenation | 70–90 | Ni/Al₂O₃, 170–250°C | None | Industrial |

Key Takeaways :

Q & A

Q. What synthetic routes are available for Cyclohexyl (3-methylphenyl)methanol, and how do yields vary under different conditions?

this compound can be synthesized via Grignard reactions or nucleophilic substitutions. For example, a modified Grignard protocol using cyclohexyl(phenyl)methanone and organometallic reagents achieved an 81% yield after purification by gradient chromatography (1–10% Et₂O/Pentane) . In contrast, SN2 reactions involving cyclohexylmethyl halides and aqueous bases (e.g., NaOH) are less efficient due to steric hindrance from the cyclohexyl group, often requiring optimized temperature and solvent polarity . Methodological considerations include inert atmospheres for moisture-sensitive intermediates and slow reagent addition to minimize side reactions.

Q. Which chromatographic methods are effective for purifying this compound, and how are solvent gradients optimized?

Silica gel chromatography with Et₂O/Pentane gradients (1–10%) is widely used, achieving a retention factor (Rf) of 0.52 for this compound . Polar solvents like ethyl acetate or methanol are avoided in early fractions to prevent co-elution of byproducts. For advanced purification, preparative HPLC with C18 columns and acetonitrile/water gradients (40–90% acetonitrile) resolves stereoisomers or closely related derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H NMR reveals distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and the benzylic -OH group (δ 2.1 ppm, broad singlet).

- IR : A strong O-H stretch (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) confirm the structure .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]<sup>+</sup> at m/z 204.1512 (calculated for C₁₃H₁₈O) .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl and 3-methylphenyl groups influence reaction kinetics in derivatization?

Steric hindrance significantly slows nucleophilic attacks at the benzylic carbon. For instance, esterification with acetyl chloride requires prolonged reflux (24+ hours) in anhydrous THF, compared to <6 hours for less hindered analogs. Computational studies (DFT) show a 15–20% increase in activation energy due to non-bonded interactions between the cyclohexyl group and incoming nucleophiles .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 70–85%) arise from variations in:

- Pre-emulsion timing : Delayed addition of cyclohexyl methacrylate (after 180 minutes) improves monomer incorporation and reduces side products .

- Catalyst loading : Pd/C (5 wt%) vs. Raney Ni (2 wt%) in hydrogenation steps alters selectivity for the alcohol over ketone intermediates . Systematic Design of Experiments (DoE) frameworks are recommended to identify critical parameters (temperature, stoichiometry, catalyst) .

Q. How can the thermal stability of this compound be evaluated for material science applications?

Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 220°C, with a mass loss of 95% by 300°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C, indicating suitability as a plasticizer in polymers . For paint formulations, its low volatility (boiling point ~250°C) reduces solvent emissions .

Q. What role does this compound play in synthesizing bioactive molecules or polymers?

- Pharmaceutical intermediates : It serves as a precursor to cannabinoid analogs via Friedel-Crafts alkylation, introducing the cyclohexyl group to phenolic cores .

- Polymer additives : Incorporation into methacrylate copolymers (6% w/w) enhances glass transition temperatures (Tg) by 10–15°C, improving paint drying times .

Methodological Troubleshooting

Q. Why might recrystallization fail to purify this compound, and how is this addressed?

Low solubility in polar solvents (e.g., water, ethanol) complicates recrystallization. Alternatives include:

- Liquid-liquid extraction : Use cyclohexane/water biphasic systems to isolate the product from acidic/byproduct layers .

- Distillation : Vacuum distillation (66°C at 0.67 kPa) separates the compound from high-boiling impurities .

Q. How are reaction conditions optimized to minimize diastereomer formation during asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) enforce stereocontrol. For example, (-)-sparteine-mediated lithiation achieves >90% ee for the (R)-enantiomer .

Q. What safety protocols are essential when handling this compound in large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.